(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(15-3-5-16(6-4-15)19-9-1-2-10-19)20-11-13-21(14-12-20)25(23,24)17-7-8-17/h1-6,9-10,17H,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQVYFWJPALIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises two primary subunits:
- 4-(1H-Pyrrol-1-yl)benzoyl group : Introduced via aromatic substitution or coupling reactions.
- 4-(Cyclopropylsulfonyl)piperazine : Synthesized through sulfonylation of piperazine with cyclopropylsulfonyl chloride.
Retrosynthetic disconnection suggests two viable intermediates:
- 4-(1H-Pyrrol-1-yl)benzoyl chloride (for acylation of piperazine).
- 1-(Cyclopropylsulfonyl)piperazine (for nucleophilic acyl substitution).
Synthetic Route 1: Palladium-Catalyzed Cross-Coupling
Reaction Overview
This method adapts protocols from analogous arylpiperazine syntheses. The strategy involves coupling a brominated aryl precursor with a pre-sulfonylated piperazine derivative under palladium catalysis.
Reaction Scheme:
Synthesis of 1-(Cyclopropylsulfonyl)piperazine
Piperazine reacts with cyclopropylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.Coupling with 1-Bromo-4-(1H-pyrrol-1-yl)benzene
Utilizing a Pd(II)/BINAP catalytic system in toluene under reflux.
Data Table 1: Optimized Conditions for Cross-Coupling
Mechanistic Insights:
The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by ligand exchange and reductive elimination to form the C–N bond. Steric hindrance from the cyclopropylsulfonyl group may explain moderate yields, necessitating excess piperazine.
Synthetic Route 2: Acylation of Preformed Piperazine
Stepwise Procedure
This route prioritizes acylation after piperazine sulfonylation, avoiding challenges in coupling bulky intermediates.
Reaction Steps:
Synthesis of 4-(1H-Pyrrol-1-yl)benzoyl Chloride
- 4-(1H-Pyrrol-1-yl)benzoic acid treated with thionyl chloride (SOCl₂) in DCM.
Acylation of 1-(Cyclopropylsulfonyl)piperazine
- Benzoyl chloride reacts with the piperazine derivative in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA).
Data Table 2: Acylation Reaction Parameters
| Component | Quantity/Parameter | Notes |
|---|---|---|
| 4-(1H-Pyrrol-1-yl)benzoyl chloride | 1.2 equiv. | Freshly prepared |
| 1-(Cyclopropylsulfonyl)piperazine | 1.0 equiv. | Dried under vacuum |
| DIPEA | 3.0 equiv. | Base |
| THF | 15 mL | Anhydrous, degassed |
| Temperature | 0°C → room temperature | Slow addition |
| Time | 12 hours | Completion by TLC |
| Yield | 45–50% | After recrystallization |
Advantages:
- Higher yields due to reduced steric effects.
- Amenable to scale-up with standard Schlenk techniques.
Synthetic Route 3: One-Pot Tandem Sulfonylation-Acylation
Integrated Approach
Combining sulfonylation and acylation in a single reactor minimizes intermediate isolation steps.
Procedure Highlights:
- Simultaneous Sulfonylation and Acylation
Piperazine, cyclopropylsulfonyl chloride, and 4-(1H-pyrrol-1-yl)benzoyl chloride are reacted sequentially in THF with TEA.
Data Table 3: One-Pot Reaction Efficiency
| Parameter | Value | Impact on Yield |
|---|---|---|
| Order of addition | Sulfonylation first | Prevents acyl hydrolysis |
| Temperature control | 0°C (sulfonylation), RT (acylation) | Selectivity |
| Equivalents of acyl chloride | 1.5 equiv. | Drives completion |
| Workup | Aqueous extraction | Removes HCl/TEA salts |
| Final yield | 35–40% | Lower due to competing reactions |
Challenges:
- Competing N-sulfonylation and N-acylation may lead to di-substituted byproducts.
- Requires precise stoichiometric control.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Palladium-catalyzed coupling | 20–25 | Moderate | Low (Pd cost) |
| Stepwise acylation | 45–50 | High | Moderate |
| One-pot tandem | 35–40 | Limited | High |
Chemical Reactions Analysis
Substitution Reactions
-
Nucleophilic substitution : The piperazin nitrogen may undergo alkylation or acylation under basic conditions (e.g., using alkyl halides or acid chlorides) .
-
Electrophilic substitution : The pyrrol-1-yl phenyl ring may undergo electrophilic substitution at activated positions (e.g., nitration or halogenation).
| Reaction Type | Mechanism | Reagents/Conditions |
|---|---|---|
| Piperazin alkylation | SN2 mechanism | Alkyl halides, base (e.g., K2CO3) |
| Phenyl substitution | Electrophilic aromatic substitution | Nitric acid, H2SO4 |
Oxidation/Reduction
-
Oxidation : The cyclopropylsulfonyl group may oxidize to form sulfones under strong oxidizing agents (e.g., H2O2).
-
Reduction : The methanone carbonyl group may reduce to secondary alcohols using hydrides (e.g., NaBH4).
Reaction Conditions and Stability
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Solvent | DMF, acetonitrile, THF | |
| Temperature | 50–100°C | |
| Catalysts | CuI, Pd catalysts (coupling) | |
| pH | Neutral to basic |
Stability :
-
pH dependence : Likely stable under neutral to alkaline conditions due to the piperazin and pyrrol-1-yl moieties .
-
Thermal stability : Limited data, but methanone linkages generally withstand moderate temperatures.
Molecular Interactions
-
Piperazin ring : Capable of participating in hydrogen bonding and π-π interactions, influencing binding to biological targets .
-
Cyclopropylsulfonyl group : Acts as a hydrophobic substituent, potentially modulating lipophilicity for drug permeability .
Kinetic and Thermodynamic Data
While explicit kinetic data for this compound is unavailable, analogous systems suggest:
Scientific Research Applications
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by case studies and data tables that highlight its biological activities and potential therapeutic benefits.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. A notable case study involved testing its efficacy against various cancer cell lines, where it demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 18.5 |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism is thought to involve the inhibition of key enzymes essential for bacterial survival.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Neuropharmacological Effects
Research indicates potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases. The presence of the piperazine moiety is linked to enhanced interaction with neurotransmitter systems.
Case Study: Neuroprotective Activity
In an experimental model of oxidative stress-induced neuronal damage, the compound exhibited a significant reduction in cell death, suggesting its potential as a neuroprotective agent.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications to the cyclopropylsulfonyl group can enhance biological activity. The electron-withdrawing nature of the sulfonyl group appears to improve binding affinity to target proteins.
Key Findings from SAR Studies
- Substituent Variations : Altering substituents on the piperazine ring affects potency and selectivity.
- Electronic Effects : Electron-withdrawing groups enhance activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related arylpiperazine derivatives reported in the literature. Key structural variations include substituents on the aryl ring, modifications to the piperazine moiety, and physicochemical properties.
Structural Features and Substituent Analysis
Table 1: Structural Comparison of Arylpiperazine Derivatives
| Compound Name / ID | Aryl Group Substituents | Piperazine Substituents | Key Structural Notes | Source |
|---|---|---|---|---|
| Target Compound | 4-(1H-pyrrol-1-yl)phenyl | 4-(cyclopropylsulfonyl) | Pyrrole enhances π-π interactions | - |
| (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) | 3-Methoxy-4-nitrophenyl | Phenyl | Nitro group increases polarity | |
| (4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 13) | 3-(Methoxymethoxy)-4-nitrophenyl | Phenyl | Methoxymethoxy improves solubility | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Chlorophenyl with cyclopropane | Unsubstituted piperazine | Cyclopropane adds steric hindrance | |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Trifluoromethylphenyl | Pyrazole-linked butanone | CF₃ enhances lipophilicity | |
| (4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3) | Substituted pyrimidinyl-triazole-phenyl | 4-Methylpiperazine | Triazole-pyrimidine hybrid for targeting |
Key Observations :
- Pyrrole in the aryl group distinguishes it from nitro- or halogen-substituted analogs, which may alter electron distribution and hydrogen-bonding capacity .
- Trifluoromethyl and triazole groups in other analogs (e.g., Compound 5, w3) are associated with improved lipophilicity and target affinity .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Nitro-substituted compounds (12, 13) exhibit higher melting points and crystallinity compared to amino-substituted analogs (14, 15), which exist as viscous oils .
- The target compound’s cyclopropylsulfonyl group may result in an amorphous solid, similar to amino-substituted analogs, due to steric effects.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This compound features a pyrrole moiety, which is known for its diverse pharmacological properties, and a piperazine ring that enhances its interaction with biological targets. This article aims to explore the biological activity of this compound through various studies, including in vitro assays, structure-activity relationships (SAR), and computational analyses.
Chemical Structure
The structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes and receptors. The presence of both the pyrrole and piperazine groups allows for versatile binding interactions, potentially leading to modulation of various signaling pathways.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound using different assays:
- Anticancer Activity : The compound was tested against various cancer cell lines, showing moderate cytotoxic effects. For instance, it exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potential as an anticancer agent .
- Antimicrobial Activity : In antimicrobial assays, the compound demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics .
- Enzyme Inhibition : The compound was also assessed for its ability to inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes. It showed promising inhibition with Ki values indicating strong affinity towards CA isoforms .
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications on the piperazine and pyrrole rings significantly influenced the biological activity. For example:
- Substituents on the piperazine nitrogen affected the compound's potency as a CA inhibitor.
- Variations in the cyclopropylsulfonyl group altered the binding affinity towards target proteins .
Computational Studies
In silico studies have been conducted to predict the bioactivity and toxicity profiles of this compound using Lipinski's rule of five. The results indicated that:
- The compound adheres to Lipinski's parameters suggesting good drug-like properties.
- Bioactivity scores indicated moderate activity across multiple biological targets including GPCRs and ion channels .
Case Studies
Several case studies have reported on similar compounds with structural analogs showing notable biological activities:
- Case Study 1 : A structurally related piperazine derivative displayed significant anti-inflammatory effects in animal models, suggesting that modifications in the piperazine moiety could enhance therapeutic potential .
- Case Study 2 : Another analog was found to exhibit neuroprotective properties by modulating neurotransmitter levels in rodent models, indicating that such compounds may have broader applications in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone?
- Methodology : A common approach involves coupling reactions between substituted phenyl and piperazine derivatives. For example, refluxing intermediates like 4-(1H-pyrrol-1-yl)benzoyl chloride with 4-(cyclopropylsulfonyl)piperazine in anhydrous xylene under nitrogen, followed by purification via recrystallization (e.g., methanol) . Chloranil may serve as an oxidizing agent to stabilize intermediates during synthesis .
- Key Steps :
- Reaction time: 25–30 hours under reflux.
- Workup: Neutralization with 5% NaOH, solvent removal, and recrystallization.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
- NMR/IR Spectroscopy : Compare peaks to reference data (e.g., cyclopropylsulfonyl groups at ~1.0–1.5 ppm in H NMR; carbonyl stretch at ~1650 cm in IR) .
- Elemental Analysis : Verify C, H, N, S content against calculated values (e.g., C: ~61.7%, H: ~4.9%, N: ~8.0%) .
Q. What are the critical physicochemical properties influencing experimental design?
- Key Properties :
- Molecular Weight : ~450–500 g/mol (based on analogs in ).
- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, methanol) due to sulfonyl and piperazine groups.
- Stability : Hydrolytically sensitive at extreme pH; store desiccated at –20°C .
Advanced Research Questions
Q. How can substituents on the piperazine or pyrrole rings modulate bioactivity?
- Structure-Activity Relationship (SAR) Strategies :
- Piperazine Modifications : Replace cyclopropylsulfonyl with aryl sulfonamides (e.g., 4-toluenesulfonyl) to alter lipophilicity and target binding .
- Pyrrole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for nucleophilic target interactions .
- Experimental Validation :
- Synthesize analogs via parallel library synthesis.
- Test in vitro against enzymatic targets (e.g., kinases, GPCRs) using fluorescence polarization assays .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar analogs?
- Resolution : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify piperazine conformation .
- Computational Aids : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
